Tempo 4-bromoacetamide

説明

Synthesis Analysis "Tempo 4-bromoacetamide" and its derivatives are synthesized through various chemical reactions, involving oxidizing agents and catalytic systems. Notably, the synthesis involves the use of TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) derivatives, which are known for their efficacy in catalyzing oxidation reactions. For example, a pyrene-tethered TEMPO derivative exhibits higher activity compared to 4-acetamido-TEMPO in electrocatalytic alcohol oxidation reactions (Das & Stahl, 2017). Additionally, TEMPO has been utilized in Baeyer-Villiger reactions, leading to the synthesis of α-amino acid N-carboxy anhydrides from α-hydroxy β-lactams (Palomo et al., 1996).

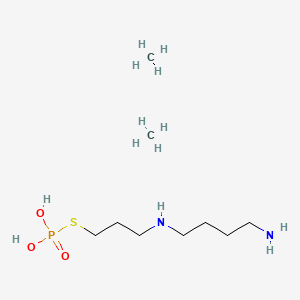

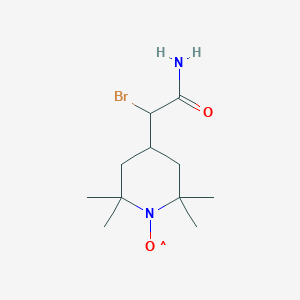

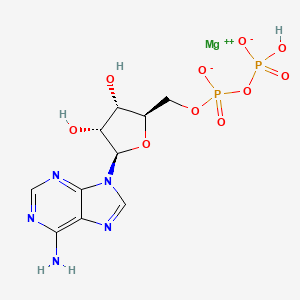

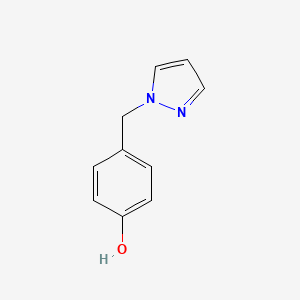

Molecular Structure Analysis The molecular structure of "Tempo 4-bromoacetamide" derivatives, such as those involving TEMPO, is characterized by the presence of the nitroxyl radical. This radical plays a crucial role in the molecular catalyst's performance in synthesis reactions. The efficiency and selectivity of these reactions are significantly influenced by the molecular structure of the TEMPO derivatives used as catalysts or mediators in the synthesis process.

Chemical Reactions and Properties TEMPO derivatives, including "Tempo 4-bromoacetamide," participate in various chemical reactions, notably in the oxidation of alcohols to aldehydes, and in the synthesis of heterocycles. These reactions are facilitated by the unique properties of TEMPO, such as its ability to undergo reversible oxidation and reduction, acting as an efficient catalyst in oxidation reactions (Han et al., 2012).

科学的研究の応用

Antioxidant and Anti-inflammatory Applications

Cyclic nitroxides, including Tempo-related compounds, have been recognized for their substantial therapeutic potential as antioxidants. These compounds are studied for their reactions with reactive oxygen species and nitric oxide-derived oxidants. Notably, Tempo has been shown to protect against injuries associated with inflammatory conditions due to its ability to react rapidly with nitrogen dioxide and carbonate radical, leading to a reduction in tissue injury under inflammatory conditions. This action is primarily because of their ability to be oxidized to the corresponding oxammonium cation, which can then be recycled back to the nitroxides. An auxiliary mechanism might involve the down-regulation of inducible nitric oxide synthase expression, proposing significant therapeutic implications for inflammatory diseases (Augusto et al., 2008).

Antimicrobial Applications

Research into antimicrobial peptides (AMPs), including the temporin family derived from frogs, has highlighted their potential as pharmaceutic candidates. These peptides, notably temporins A, B, and L, demonstrate antimicrobial activity against gram-negative, gram-positive bacteria, and fungi. The combination of nanotechnology with AMPs presents a promising alternative for treating resistant pathogens, indicating that further studies on temporins could significantly impact antimicrobial treatment strategies (Romero et al., 2019).

Neuroprotective Applications

The neuroprotective role of nanoparticles, including nitroxide radicals like TEMPO, has been explored concerning Alzheimer's disease (AD). Studies have shown that these compounds, especially when combined with natural compounds like piperine, can scavenge reactive oxygen species (ROS), offering enhanced protection against AD in vitro. This review underscores the potential of redox nanoparticles in protecting against neurodegenerative diseases, highlighting the need for further animal model studies to explore these protective nanoparticles (Obulesu & Jhansilakshmi, 2016).

Biomimetic Approaches in Medicinal Studies

Biomimetic approaches to studying the properties of medicinal substances have considered the biological functions of superoxide dismutase (SOD), focusing on the catalytic decomposition of toxic superoxide anion of oxygen. TEMPO-containing equivalents of SOD with antitumor and antioxidant activity demonstrate the relationship between the properties and activity of SOD mimetics and their structure. This research paves the way for developing new classes of drugs with reduced toxicity and improved efficacy, based on biomimetic systems for studying and delivering potent medicinal substances (Melnikova et al., 2019).

特性

InChI |

InChI=1S/C11H20BrN2O2/c1-10(2)5-7(8(12)9(13)15)6-11(3,4)14(10)16/h7-8H,5-6H2,1-4H3,(H2,13,15) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUNLQFXOHUOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)C(C(=O)N)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276436, DTXSID30947434 | |

| Record name | Tempo 4-bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(1-Bromo-2-hydroxy-2-iminoethyl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tempo 4-bromoacetamide | |

CAS RN |

24567-97-3, 125342-81-6 | |

| Record name | Tempo 4-bromoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024567973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tempo 4-bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(1-Bromo-2-hydroxy-2-iminoethyl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)non-1-en-3-one](/img/structure/B1197190.png)

![3-[[(3-Chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1197192.png)